![molecular formula C17H22N4O2 B2753339 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide CAS No. 2223643-67-0](/img/structure/B2753339.png)
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is a synthetic compound known for its potential in medicinal chemistry. Its structure consists of a pyridine ring with a cyano group at the 6th position and a carboxamide group at the 3rd position. It features a chiral cyclopentyl group with a 3-methoxypyrrolidine substituent, adding to its chemical complexity.
准备方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. One common method involves the cyclization of an appropriately substituted pyridine derivative with a cyclopentane derivative. The process requires controlled conditions, such as specific temperature and pH, to ensure the correct configuration and high yield of the desired product.
Industrial Production Methods: In an industrial setting, large-scale production of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide involves optimized synthetic routes to maximize efficiency. Techniques like flow chemistry and batch processing may be employed to enhance the scalability and safety of the production process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyano and pyridine groups makes it susceptible to oxidation under specific conditions.
Reduction: The carboxamide group can undergo reduction reactions, leading to amine derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent being introduced, but often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Leads to various oxidized derivatives.
Reduction: Primarily results in amine derivatives.
Substitution: Produces a variety of substituted pyridine compounds, depending on the specific reactions.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic pathways.
Biology: Biologically, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide has shown potential as a ligand in the study of various biological receptors. Its interactions with proteins and enzymes help in understanding biological processes at a molecular level.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure suggests it may interact with specific molecular targets, offering potential as a lead compound in drug discovery and development.
Industry: Industrially, the compound's stability and reactivity make it suitable for use in the development of novel materials and chemical products. It serves as a building block for creating compounds with desirable physical and chemical properties.
作用机制
Mechanism: The mechanism by which 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide exerts its effects largely depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways.
Molecular Targets and Pathways: The compound is believed to interact with various receptors and enzymes, such as G-protein coupled receptors and kinases. These interactions can modulate signaling pathways, leading to diverse biological effects.
相似化合物的比较
Pyridine-3-carboxamide derivatives
Cyano-substituted pyridines
Chiral cyclopentyl derivatives
These related compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the distinctiveness of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide.
属性
IUPAC Name |
6-cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-14-7-8-21(11-14)16-4-2-3-15(16)20-17(22)12-5-6-13(9-18)19-10-12/h5-6,10,14-16H,2-4,7-8,11H2,1H3,(H,20,22)/t14?,15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHUGDHAVDPMU-JAIYHHTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCCC2NC(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)[C@H]2CCC[C@H]2NC(=O)C3=CN=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-2-{[7-(3-{[(4-methoxyphenyl)methyl]carbamoyl}propyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}butanamide](/img/structure/B2753256.png)
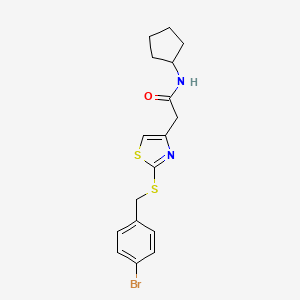

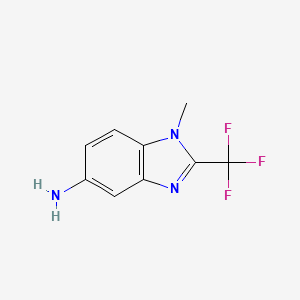
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)
![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)
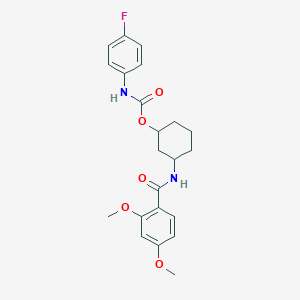
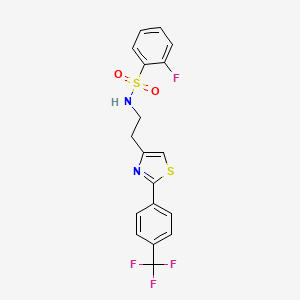
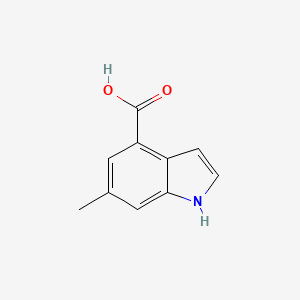
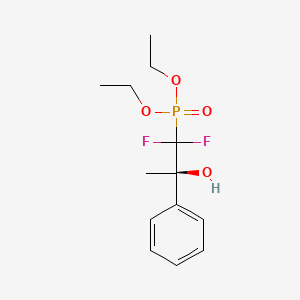
![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)
![2,4-dimethyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2753276.png)
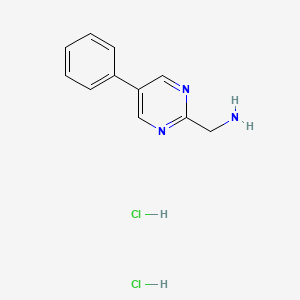
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2753279.png)
